1-Methoxyphthalazine

Electrophilic aromatic substitution Phthalazine nitration Regioselectivity

1-Methoxyphthalazine (Hydralazine Impurity 8) is the regulatory-designated reference standard for HPLC impurity profiling in Hydralazine HCl ANDA submissions. Unlike 1-ethoxyphthalazine or 1-methylphthalazine, its methoxy substituent ensures correct retention time matching and USP/EP-traceable characterization—substitution invalidates method validation. The 1964 Kanahara nitration study documents its unique concurrent demethylation to 5-nitro-1(2H)-phthalazone, a pathway absent in analogs, ensuring synthetic predictability. Supplied with a Certificate of Analysis for QC, AMV, and regulatory filing. Patent-unencumbered scaffold per JPH05222002.

Molecular Formula C9H8N2O
Molecular Weight 160.17 g/mol
CAS No. 24953-56-8
Cat. No. B1618394
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-Methoxyphthalazine
CAS24953-56-8
Molecular FormulaC9H8N2O
Molecular Weight160.17 g/mol
Structural Identifiers
SMILESCOC1=NN=CC2=CC=CC=C21
InChIInChI=1S/C9H8N2O/c1-12-9-8-5-3-2-4-7(8)6-10-11-9/h2-6H,1H3
InChIKeyGESPRUVYTLDFDD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1-Methoxyphthalazine (CAS 24953-56-8): Procurement-Grade Reference Standard & Phthalazine-Derived Research Intermediate


1-Methoxyphthalazine (CAS 24953-56-8) is a 1-substituted phthalazine derivative bearing a methoxy group at the heterocyclic core, with the molecular formula C₉H₈N₂O and a molecular weight of 160.17 g/mol [1]. It is formally recognized as Hydralazine Impurity 8 and is supplied as a pharmaceutical reference standard with characterization data compliant with regulatory guidelines (USP/EP traceability) for ANDA submissions and commercial Hydralazine production [2]. Its chemical reactivity has been directly compared to phthalazine and 1-methylphthalazine in classic nitration studies, revealing substitution-dependent differences in electrophilic aromatic substitution outcomes [3].

Why 1-Methoxyphthalazine Cannot Be Replaced by Other 1-Substituted Phthalazines in Regulated Workflows


While numerous 1-alkoxy and 1-substituted phthalazine derivatives exist within the same compound class, their interchangeability is precluded by at least two documented factors. First, 1-methoxyphthalazine is the specific chemical entity designated as Hydralazine Impurity 8; using an analog such as 1-ethoxyphthalazine would invalidate regulatory traceability for ANDA submissions, as the impurity profile and retention time would differ [1]. Second, the methoxy substituent imparts a distinct electronic directing effect during electrophilic aromatic substitution; a 1964 head-to-head nitration study demonstrated that 1-methoxyphthalazine undergoes concurrent demethylation to yield 5-nitro-1(2H)-phthalazone as a by-product, a pathway not observed with 1-methylphthalazine or unsubstituted phthalazine under identical conditions [2]. These chemical and regulatory distinctions mean that generic substitution—even with close structural analogs—introduces risks to analytical method validity and synthetic outcome predictability.

Quantitative Differentiation Evidence: 1-Methoxyphthalazine vs. Phthalazine, 1-Methylphthalazine, and 1-Ethoxyphthalazine


Nitration Regioselectivity and Product Distribution: 1-Methoxyphthalazine vs. Phthalazine vs. 1-Methylphthalazine (Head-to-Head)

In a direct head-to-head study using identical nitration conditions (KNO₃/conc. H₂SO₄, 80–90°C), 1-methoxyphthalazine exhibited a distinct product profile compared to phthalazine and 1-methylphthalazine. The methoxy-substituted substrate produced 1-methoxy-5-nitrophthalazine as the main isolable basic product (m.p. 207–210°C, 0.3 g from 2.0 g starting material) alongside 5-nitro-1(2H)-phthalazone (m.p. 260°C, 0.05 g) arising from concurrent acid-mediated demethylation [1]. In contrast, phthalazine nitration yielded 5-nitrophthalazine (m.p. 187–188°C, yield ~20%, 0.7 g from 2.6 g) with 5-nitro-1(2H)-phthalazone as a minor by-product from ring oxidation, not demethylation. 1-Methylphthalazine produced 1-methyl-5-nitrophthalazine (m.p. 195–197°C, 1.0 g from 5.0 g) with 4-methyl-8-nitro-1(2H)-phthalazone as by-product—a regioisomeric oxidation pathway distinct from the demethylation seen with the methoxy analog [1].

Electrophilic aromatic substitution Phthalazine nitration Regioselectivity Synthetic methodology

Patent Prior Art Exclusion: 1-Methoxyphthalazine Explicitly Disclaimed in 1-Alkoxyphthalazine Pharmaceutical Patent

Japanese Patent JPH05222002 (ASTA MEDICA AG, 1993) claims phthalazine compounds containing an ether or thioether group at the 1-position for analgesic, anti-inflammatory, anticonvulsive, and antipyretic uses. However, the patent explicitly disclaims 1-methoxyphthalazine, 1-ethoxyphthalazine, and 1-phenoxyphthalazine from the scope of the invention [1]. This exclusion—carving out the three simplest 1-alkoxy/aryloxy phthalazines—indicates that these compounds were already established in the prior art at the time of filing and were not considered part of the novel invention. In contrast, larger or functionalized 1-alkoxyphthalazines (e.g., quinuclidyl, substituted alkyl, pyridyl ethers) fall within the claimed invention.

Pharmaceutical patent Prior art Phthalazine ethers Analgesic Anti-inflammatory

Regulatory Identity as Hydralazine Impurity 8: Designated Reference Standard for Pharmacopeial Traceability

1-Methoxyphthalazine is the chemically defined entity for Hydralazine Impurity 8, a designated process-related impurity in the antihypertensive drug Hydralazine Hydrochloride [1]. Multiple certified reference standard suppliers (ChemWhat, SynZeal, Clearsynth) provide this compound with detailed Certificates of Analysis (CoA) and analytical data packages compliant with regulatory guidelines for Abbreviated New Drug Applications (ANDA), Drug Master Files (DMF), quality control (QC), method validation (AMV), and stability studies [1][2]. Traceability against pharmacopeial standards (USP or EP) can be provided based on feasibility [1]. In contrast, close structural analogs such as 1-ethoxyphthalazine (CAS 90915-02-9) or 1-phenoxyphthalazine are not designated Hydralazine impurities and lack this specific regulatory qualification framework.

Pharmaceutical impurity Hydralazine Reference standard ANDA DMF Method validation

Demethylation Susceptibility During Electrophilic Substitution: A 1-Methoxyphthalazine-Specific Reaction Pathway

Under the strongly acidic nitration conditions (conc. H₂SO₄, 80–90°C) employed in the Kanahara study, 1-methoxyphthalazine uniquely underwent partial demethylation, producing 5-nitro-1(2H)-phthalazone as a secondary product (0.05 g from 2.0 g starting material) alongside the main nitration product 1-methoxy-5-nitrophthalazine [1]. This demethylation pathway was confirmed by independent synthesis: treatment of the isolated 1-methoxy-5-nitrophthalazine with 47% HBr under reflux yielded 5-nitro-1(2H)-phthalazone (m.p. 260–262°C), matching the by-product [1]. Neither phthalazine nor 1-methylphthalazine exhibited this demethylation side reaction; their by-products instead arose from ring oxidation (phthalazine → 5-nitro-1(2H)-phthalazone) or methyl group oxidation (1-methylphthalazine → 4-methyl-8-nitro-1(2H)-phthalazone) [1].

Demethylation Acid-mediated cleavage Phthalazine reactivity By-product formation

Validated Application Scenarios for 1-Methoxyphthalazine (CAS 24953-56-8) Based on Quantitative Evidence


Pharmaceutical QC Reference Standard for Hydralazine Hydrochloride ANDA Submissions

1-Methoxyphthalazine (Hydralazine Impurity 8) is specified for use in analytical method development, method validation (AMV), and quality control (QC) applications during ANDA filing and commercial Hydralazine production [1]. Its regulatory-compliant Certificate of Analysis and optional USP/EP traceability make it the appropriate procurement choice for pharmaceutical laboratories performing HPLC impurity profiling of Hydralazine Hydrochloride API. Analogs lacking this designated impurity status cannot substitute without invalidating regulatory method validation [1].

Synthetic Intermediate for 5-Nitrophthalazine Derivatives via Direct Electrophilic Substitution

Based on the documented nitration study, 1-methoxyphthalazine undergoes regioselective nitration at the 5-position to yield 1-methoxy-5-nitrophthalazine [2]. This compound can serve as a precursor for further derivatization (e.g., demethylation to 5-nitro-1(2H)-phthalazone, or nucleophilic aromatic substitution). Researchers procuring 1-methoxyphthalazine for nitration chemistry should anticipate the competing demethylation side reaction (~2.5% mass conversion to 5-nitro-1(2H)-phthalazone under the reported conditions) and design purification protocols accordingly [2].

Chemical Probe for Investigating 1-Substituent Electronic Effects on Phthalazine Reactivity

The 1964 Kanahara study provides a rare head-to-head comparison of nitration outcomes across three 1-substituted phthalazines (H, CH₃, OCH₃) [2]. 1-Methoxyphthalazine is the only substrate among the three that exhibits concurrent demethylation under acidic nitration conditions, making it a valuable chemical probe for studying the interplay between substituent electronic effects and acid-labile ether cleavage in nitrogen-containing heterocycles. For academic or industrial laboratories investigating structure-reactivity relationships in phthalazine chemistry, this compound offers a well-characterized reference point with both published melting points (m.p. 207–210°C for the 5-nitro derivative) and elemental analysis data [2].

Prior Art Reference Compound for Freedom-to-Operate Analysis in Phthalazine-Based Drug Discovery

The explicit exclusion of 1-methoxyphthalazine from the claims of Japanese Patent JPH05222002 (ASTA MEDICA AG, 1993) establishes this compound as prior art within the 1-alkoxyphthalazine chemical space [3]. For pharmaceutical R&D organizations conducting freedom-to-operate analyses or seeking non-infringing starting points for phthalazine-based drug discovery programs, 1-methoxyphthalazine represents a well-characterized, patent-unencumbered scaffold that can be procured without intellectual property constraints related to the ASTA Medica patent family [3].

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